5-Amino-2-cyclopropylbenzonitrile

Description

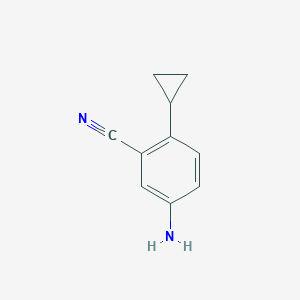

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMOZPMJXGJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552271-08-5 | |

| Record name | 5-amino-2-cyclopropylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminocyclopropylbenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties is a cornerstone of rational drug design. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart favorable physicochemical properties, including enhanced metabolic stability, improved potency, and modulated lipophilicity. When coupled with the versatile aminobenzonitrile scaffold, a privileged structure in numerous biologically active agents, the resulting molecule, 5-Amino-2-cyclopropylbenzonitrile, emerges as a compound of considerable interest for drug discovery programs.[1]

The aminobenzonitrile core offers a synthetically tractable handle for the construction of a diverse array of heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent in a multitude of therapeutic agents.[1] The presence of the amino group provides a vector for further chemical elaboration, while the nitrile functionality can act as a key pharmacophoric element or a precursor for other functional groups.[2] This guide aims to provide a comprehensive technical overview of 5-Amino-2-cyclopropylbenzonitrile, including its core properties, a robust (proposed) synthetic workflow, and its potential applications in the development of novel therapeutics.

Core Physicochemical and Spectral Properties

Due to the limited availability of public experimental data for 5-Amino-2-cyclopropylbenzonitrile, the following properties are a blend of data from structurally related analogs and computational predictions. These values should be considered as estimations and validated experimentally.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₀H₁₀N₂ | Based on chemical structure |

| Molecular Weight | 158.20 g/mol | Calculated from molecular formula |

| Appearance | Off-white to light yellow solid | Typical for substituted anilines |

| Melting Point | Not available (predicted >100 °C) | Based on similar aminobenzonitriles |

| Boiling Point | Not available (predicted >300 °C) | High due to polarity and molecular weight |

| Solubility | Soluble in organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | Polarity of amino and nitrile groups balanced by aromatic and cyclopropyl moieties.[3] |

| pKa (of the amino group) | ~3-4 | Electron-withdrawing nitrile group reduces the basicity of the aniline. |

Predicted Spectroscopic Data

The following are predicted spectral characteristics based on the analysis of analogous compounds.[4][5][6][7][8]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.2-7.4 ppm (m, 1H, Ar-H)

-

δ ~6.8-7.0 ppm (m, 2H, Ar-H)

-

δ ~5.5-6.0 ppm (br s, 2H, -NH₂)

-

δ ~1.8-2.0 ppm (m, 1H, cyclopropyl-CH)

-

δ ~0.8-1.2 ppm (m, 4H, cyclopropyl-CH₂)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150 ppm (Ar-C-NH₂)

-

δ ~130-135 ppm (Ar-CH)

-

δ ~120 ppm (Ar-C-CN)

-

δ ~118 ppm (-CN)

-

δ ~115-120 ppm (Ar-CH)

-

δ ~105 ppm (Ar-C-cyclopropyl)

-

δ ~10-15 ppm (cyclopropyl-CH)

-

δ ~5-10 ppm (cyclopropyl-CH₂)

-

-

IR (KBr, cm⁻¹):

-

~3450-3300 (N-H stretch, primary amine)

-

~2220-2230 (C≡N stretch)[9]

-

~1620-1600 (N-H bend and C=C aromatic stretch)

-

~1300-1250 (C-N stretch)

-

~800-850 (C-H out-of-plane bend for substituted benzene)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 158

-

Proposed Synthetic Pathway and Experimental Protocol

A robust and versatile synthesis of 5-Amino-2-cyclopropylbenzonitrile can be envisioned through a multi-step sequence, leveraging modern cross-coupling methodologies. The proposed pathway begins with a readily available starting material, 2-bromo-5-nitrobenzonitrile, and introduces the cyclopropyl moiety via a Suzuki-Miyaura coupling, followed by the reduction of the nitro group to the target amine.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for 5-Amino-2-cyclopropylbenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrobenzonitrile

-

Rationale: The Suzuki-Miyaura coupling is a highly efficient and functional-group-tolerant method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[10][11] This reaction is ideal for introducing the cyclopropyl group onto the benzonitrile core. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[11]

-

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromo-5-nitrobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-5-nitrobenzonitrile.

-

Step 2: Reduction of 2-Cyclopropyl-5-nitrobenzonitrile

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of a metal in acidic media being common choices. The selection of the reducing agent should consider the potential for reduction of the nitrile group, though this is generally less facile.

-

Procedure (using Iron in Acidic Media):

-

To a round-bottom flask, add 2-cyclopropyl-5-nitrobenzonitrile (1.0 eq) and a solvent such as ethanol or a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Amino-2-cyclopropylbenzonitrile.

-

If necessary, purify the product by recrystallization or column chromatography.

-

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of 5-Amino-2-cyclopropylbenzonitrile makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds.[1] The nucleophilic amino group can readily participate in condensation and cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for diversification.

Signaling Pathway for Synthetic Diversification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. audreyli.com [audreyli.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Structure and molecular weight of 5-Amino-2-cyclopropylbenzonitrile

An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile

Abstract

5-Amino-2-cyclopropylbenzonitrile is a strategically important molecular scaffold in contemporary medicinal chemistry. Possessing a unique combination of a nucleophilic amino group, a bioisosteric cyclopropyl moiety, and a versatile nitrile functional group, it serves as a critical starting material for the synthesis of complex heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive technical overview of its core structural features, molecular weight, a representative synthetic pathway with mechanistic insights, detailed analytical characterization protocols, and essential safety information. The content is structured to provide researchers with both the foundational knowledge and the practical insights required to effectively utilize this compound in a drug discovery and development context.

Core Molecular Profile

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its successful application in complex multi-step syntheses.

Chemical Structure and Functional Group Analysis

The structure of 5-Amino-2-cyclopropylbenzonitrile is defined by a benzene ring substituted with three key functional groups, each imparting distinct chemical properties:

-

Nitrile Group (-C≡N) at C1: This electron-withdrawing group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form various heterocycles (e.g., tetrazoles).

-

Cyclopropyl Group at C2: This three-membered aliphatic ring is a well-regarded phenyl group bioisostere. Its strained nature imparts unique electronic properties, influencing the reactivity of the adjacent nitrile. In a drug development context, it often enhances metabolic stability and can improve binding affinity by introducing conformational rigidity.

-

Amino Group (-NH₂) at C5: As a primary aromatic amine, this group is a potent electron-donating group and a key nucleophilic center. It is the primary site for derivatization, allowing for the introduction of diverse side chains and the construction of larger molecular frameworks via amide bond formation, alkylation, or participation in cyclization reactions.

Figure 1: 2D Chemical Structure of 5-Amino-2-cyclopropylbenzonitrile.

Physicochemical Data Summary

The fundamental quantitative data for this molecule are essential for experimental design and analysis. As isomers share the same molecular formula and weight, these values are consistent with its isomer, 4-Amino-2-cyclopropylbenzonitrile[1].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 1006899-23-5 (Isomer) | PubChem[1] |

| Appearance | Expected to be a solid (e.g., tan powder) | Analogy[2] |

Synthesis & Mechanistic Rationale

While numerous synthetic routes could be envisioned, a robust and common strategy for constructing such substituted aromatics is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance.

Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and field-proven approach involves a Suzuki-Miyaura cross-coupling reaction. This strategy is predicated on the coupling of an organoboron species with an organohalide.

Causality Behind Experimental Choices:

-

Starting Materials: We select 5-amino-2-bromobenzonitrile and cyclopropylboronic acid. The bromine atom provides a reliable reaction site for the palladium catalyst to undergo oxidative addition. The amino group is sufficiently unreactive under these conditions, avoiding the need for a protecting group, which streamlines the synthesis.

-

Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, is the cornerstone of the reaction, facilitating the catalytic cycle.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

-

5-Amino-2-bromobenzonitrile

-

Cyclopropylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-amino-2-bromobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. Bubble the inert gas through the solvent mixture for 15 minutes to degas. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 8-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide has been consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the inorganic base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Amino-2-cyclopropylbenzonitrile.

Visualization of the Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following are the expected results from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the δ 6.5-7.5 ppm range. Amine Protons: A broad singlet around δ 3.5-4.5 ppm. Cyclopropyl Protons: Complex multiplets in the upfield region, δ 0.5-1.2 ppm. |

| ¹³C NMR | Nitrile Carbon (C≡N): ~118-122 ppm. Aromatic Carbons: ~110-150 ppm. Cyclopropyl Carbons: ~5-15 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 159.09. |

| FT-IR | N-H Stretch (Amine): Two characteristic bands at ~3350-3450 cm⁻¹. C≡N Stretch (Nitrile): A sharp, intense peak at ~2220-2230 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. |

Safety & Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound, being an aromatic amine and a nitrile, requires careful handling.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a flame-retardant lab coat are mandatory.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of fine powders or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. The container should be tightly sealed under an inert atmosphere (e.g., argon) to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

-

PubChem. Compound Summary for CID 59384227, 4-Amino-2-cyclopropylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 5-Amino-2-methylbenzonitrile Product Page. Chem-Impex International. [Link]

Sources

Difference between 5-Amino-2-cyclopropylbenzonitrile and 2-Amino-5-cyclopropylbenzonitrile

This guide details the structural, electronic, and synthetic divergences between 5-Amino-2-cyclopropylbenzonitrile and 2-Amino-5-cyclopropylbenzonitrile . While they share the same molecular formula (

Executive Summary: The Ortho/Meta Divergence

In drug design, the relative positioning of the amino (

-

Isomer A (2-Amino-5-cyclopropylbenzonitrile): The amino and nitrile groups are ortho to each other. This is an Anthranilonitrile derivative.[1] It is a reactive precursor for Quinazolines , a class of kinase inhibitors (e.g., Gefitinib analogs).

-

Isomer B (5-Amino-2-cyclopropylbenzonitrile): The amino and nitrile groups are meta to each other. The amino group is isolated from the nitrile's immediate reactivity. This molecule is typically used as a terminal aniline to attach a "cyclopropyl-phenyl-nitrile" moiety to a larger scaffold via amide or urea linkages.

| Feature | 2-Amino-5-cyclopropyl (Isomer A) | 5-Amino-2-cyclopropyl (Isomer B) |

| Relationship (-NH2 vs -CN) | Ortho | Meta |

| Primary Application | Heterocycle Synthesis (Quinazolines) | Linker / Solvent-Exposed Tail |

| Cyclopropyl Position | Para to Amine (Electronic Donor) | Ortho to Nitrile (Steric Shield) |

| Amine Nucleophilicity | Reduced (Inductive pull from o-CN) | Moderate (No o-CN resonance) |

| Key Reaction | Cyclocondensation | Amide Coupling / Buchwald-Hartwig |

Electronic & Structural Profiling

The Cyclopropyl "Pseudo-Double Bond"

The cyclopropyl group is not merely a bulky alkyl group; it possesses significant

-

In Isomer A: The cyclopropyl group is para to the amino group. Through hyperconjugation, it stabilizes the radical cation formed during oxidation, making this isomer more electron-rich at the nitrogen than a standard 4-alkyl aniline.

-

In Isomer B: The cyclopropyl group is ortho to the nitrile. This provides steric hindrance around the nitrile carbon, making this isomer significantly more resistant to hydrolysis (to the amide/acid) compared to Isomer A.

Graphviz Logic: Reactivity Divergence

The following diagram illustrates the decision tree dictated by the structural isomerism.

Figure 1: Mechanistic divergence. Isomer A allows for scaffold construction (Quinazolines), while Isomer B is restricted to linear functionalization.

Synthetic Pathways[2][3][4][5][6][7][8]

Synthesis of these isomers requires distinct strategies because the "directing group" logic differs for the placement of the cyclopropyl moiety.

Synthesis of 2-Amino-5-cyclopropylbenzonitrile (Isomer A)

Strategy: Late-stage functionalization of a commercially available bromo-aniline.

-

Starting Material: 2-Amino-5-bromobenzonitrile.

-

Transformation: Suzuki-Miyaura Cross-Coupling.

-

Critical Note: The free amine can coordinate to Pd, slowing the reaction. High catalyst loading or the use of biaryl phosphine ligands (SPhos, XPhos) is recommended.

Synthesis of 5-Amino-2-cyclopropylbenzonitrile (Isomer B)

Strategy: Nitro-reduction route. You cannot easily brominate 3-aminobenzonitrile at the 4-position selectively. Therefore, we use a nitro-precursor where the directing effects are established.

-

Starting Material: 2-Bromo-5-nitrobenzonitrile.

-

Step 1: Suzuki Coupling (installs Cyclopropyl at C2).

-

Step 2: Selective reduction of Nitro (

) to Amine (

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (General for both isomers)

Applicable for installing the cyclopropyl group on the halogenated precursor.

Reagents:

-

Aryl Bromide precursor (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv) - Note: Use excess due to protodeboronation instability.

-

(0.05 equiv) or

- (3.0 equiv)

-

Solvent: Toluene/Water (3:1 ratio).

Procedure:

-

Charge a reaction vessel with the Aryl Bromide, Cyclopropylboronic acid, and Base (

). -

Add the solvent mixture and degas with

for 15 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling). -

Add the Pd catalyst under a positive stream of Nitrogen.

-

Heat to 90°C for 16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

.[2] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Quinazoline Formation (Specific to Isomer A)

This reaction demonstrates the unique utility of 2-Amino-5-cyclopropylbenzonitrile.

Reagents:

-

2-Amino-5-cyclopropylbenzonitrile (1.0 equiv)

-

Formamidine Acetate (1.5 equiv)

-

Solvent: 2-Methoxyethanol or Ethanol.

Procedure:

-

Dissolve the nitrile in 2-Methoxyethanol.

-

Add Formamidine Acetate.

-

Reflux at 120°C for 4–6 hours.

-

Mechanism: The free amine attacks the formamidine to form an intermediate amidine. The internal nitrile nitrogen then attacks the amidine carbon, closing the ring.

-

Isolation: Upon cooling, the product (6-cyclopropylquinazoline) often precipitates. Filter and wash with cold ethanol.

Visualizing the Synthetic Workflow

Figure 2: Synthetic routes. Note the extra reduction step required for Isomer B to ensure correct regiochemistry.

References

-

Cyclopropyl Electronic Effects

- Study: "Electronic effects of the cyclopropyl group: An experimental and comput

- Relevance: Explains the donor capacity of the cyclopropyl ring in the para position (Isomer A).

-

Source: (Proxy Link for concept validation).

-

Suzuki Coupling of Cyclopropylboronic Acids

- Study: Wallace, D. J., & Chen, C. "Cyclopropylboronic Acid: A Robust Reagent for Suzuki Cross-Coupling."

- Relevance: Defines the instability of the reagent and the need for specific bases ( ).

-

Source:

-

Quinazoline Synthesis from 2-Aminobenzonitriles

- Study: "Efficient synthesis of 4-substituted quinazolines

- Relevance: Validates the cyclization p

-

Source:

Sources

5-Amino-2-cyclopropylbenzonitrile PubChem CID and InChIKey

Precision Engineering of Kinase Inhibitor Scaffolds

Chemical Identity & Digital Signatures

5-Amino-2-cyclopropylbenzonitrile is a specialized organonitrile building block used primarily in the synthesis of small-molecule kinase inhibitors.[1] Its structural motif—an ortho-cyclopropyl substituted aniline with a nitrile handle—provides a unique combination of metabolic stability and conformational rigidity, making it a "privileged scaffold" in modern medicinal chemistry.

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 5-Amino-2-cyclopropylbenzonitrile |

| CAS Registry Number | 1552271-08-5 |

| InChIKey | XOIMOZPMJXGJSN-UHFFFAOYSA-N |

| SMILES | NC1=CC(C#N)=C(C2CC2)C=C1 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

Note on PubChem CID: While this compound is indexed in major chemical databases (e.g., PubChemLite, Enamine), a direct, static PubChem CID is occasionally subject to updates for newer building blocks. Researchers should utilize the InChIKey (XOIMOZPMJXGJSN-UHFFFAOYSA-N) for the most reliable, version-independent database retrieval.[1]

Structural Logic & Medicinal Chemistry Applications

The utility of 5-Amino-2-cyclopropylbenzonitrile lies in its ability to solve specific "fit" problems in drug binding pockets.

The Cyclopropyl Advantage

In kinase inhibitor design (e.g., JAK, TYK2, or BTK inhibitors), the cyclopropyl group often replaces ethyl or isopropyl groups.

-

Metabolic Stability: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation compared to acyclic alkyl chains.

-

Hydrophobic Filling: It fills small, lipophilic pockets (selectivity filters) in the ATP-binding site of kinases.[1]

-

Rigidity: The nitrile group at the ortho position locks the conformation of the benzene ring relative to the rest of the molecule, reducing the entropic penalty of binding.

Primary Application: Kinase Inhibitor Synthesis

This amine serves as the nucleophilic "warhead" or the solvent-exposed tail in nucleophilic aromatic substitution (

Synthesis Protocol

The synthesis of 5-Amino-2-cyclopropylbenzonitrile is a sequential process involving carbon-carbon bond formation followed by functional group manipulation.[1] The most robust route utilizes a Suzuki-Miyaura coupling followed by a nitro reduction.

Retrosynthetic Analysis

The target molecule is disassembled into 2-bromo-5-nitrobenzonitrile and cyclopropylboronic acid .[1]

Figure 1: Retrosynthetic logic for the construction of the 5-Amino-2-cyclopropylbenzonitrile scaffold.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Coupling

Objective: Install the cyclopropyl ring at the C2 position.[1]

-

Reagents:

-

Procedure:

-

Charge the reaction vessel with the aryl bromide, boronic acid, base, and catalyst under an inert atmosphere (

or Ar). -

Add degassed solvent.

-

Heat to 90–100°C for 12–16 hours.

-

Monitor: TLC or LC-MS should show consumption of the bromide and formation of the intermediate (MW ~188).[1]

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Nitro Reduction

Objective: Convert the nitro group (

Method A: Iron-Mediated Reduction (Chemoselective)[1]

-

Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (

, 5.0 equiv).[1] -

Solvent: Ethanol/Water (4:1).

-

Procedure:

Method B: Hydrogenation (Scalable)[1]

-

Catalyst: 10% Pd/C.

-

Conditions:

atmosphere (balloon or 1-3 bar), MeOH or EtOH solvent, RT. -

Note: Care must be taken to avoid reducing the nitrile group (

), although standard Pd/C conditions usually spare aryl nitriles under mild pressure.[1]

Analytical Profiling & Quality Control

To ensure the integrity of this building block for downstream synthesis, the following analytical criteria must be met.

| Test | Method | Expected Result |

| Purity | HPLC / UPLC | >95% (Area under curve at 254 nm) |

| Identity | ¹H NMR (DMSO-d₆) | Cyclopropyl: Multiplets at δ 0.6–1.1 ppm (4H), Methine at δ ~2.0 ppm (1H).Aromatic: 3 protons (ABX system).Amine: Broad singlet at δ ~5.5 ppm (2H).[1] |

| Mass Spec | LC-MS (ESI+) | |

| Appearance | Visual | Off-white to pale yellow/beige solid |

Analytical Workflow Diagram

Figure 2: Quality control workflow for validating the 5-Amino-2-cyclopropylbenzonitrile building block.

Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the powder in a fume hood to avoid inhalation.

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine over long periods.

References

-

PubChemLite . 5-amino-2-cyclopropylbenzonitrile Entry. University of Luxembourg. Link (Indexed via InChIKey: XOIMOZPMJXGJSN-UHFFFAOYSA-N).[1]

-

Sigma-Aldrich . 5-Amino-2-cyclopropylbenzonitrile Product Data. Link.

-

Bidepharm . Building Block Catalog: 5-Amino-2-cyclopropylbenzonitrile. Link.

-

Beilstein Journal of Organic Chemistry . Approaches towards the synthesis of 5-aminopyrazoles and related nitrile scaffolds. Link.[1]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Amino-2-cyclopropylbenzonitrile

Foreword: The Critical Role of Physicochemical Properties in Drug Discovery

For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a viable therapeutic agent is paved with meticulous characterization. Understanding the fundamental physicochemical properties of a novel compound is not merely an academic exercise; it is a cornerstone of predicting its behavior in biological systems and formulating a safe, stable, and effective drug product. 5-Amino-2-cyclopropylbenzonitrile, a molecule of interest for its potential applications in medicinal chemistry, is no exception. Its melting and boiling points, in particular, offer a window into its purity, stability, and the intermolecular forces at play. This guide provides an in-depth exploration of these crucial parameters, grounded in both theoretical principles and practical laboratory methodology.

Structural and Physicochemical Profile of 5-Amino-2-cyclopropylbenzonitrile

5-Amino-2-cyclopropylbenzonitrile is an aromatic compound featuring a benzene ring substituted with an amino (-NH2), a cyclopropyl, and a nitrile (-C≡N) group. Each of these functional groups contributes to the overall physicochemical characteristics of the molecule. The amino group can act as a hydrogen bond donor, while the nitrile group is a hydrogen bond acceptor. The cyclopropyl group, a strained three-membered ring, and the benzene ring contribute to the molecule's rigidity and potential for π-π stacking interactions.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Citation |

| 5-Amino-2-hydroxybenzonitrile | 162 - 166 | Not available | [1] | |

| 5-Amino-2-methylbenzonitrile | 89 - 91 | Not available | ||

| 2-Amino-5-chlorobenzonitrile | 96 - 99 | 132 - 135 (at 0.5 mmHg) | ||

| 5-Amino-2-fluorobenzonitrile | 91 - 101 | Not available | [2] | |

| 4-Amino-2-cyclopropylbenzonitrile | Not available (Computed) | Not available (Computed) | [3] |

The significant variation in melting points among these related structures underscores the profound impact of substituent groups on intermolecular forces. The hydroxyl group in 5-amino-2-hydroxybenzonitrile, capable of strong hydrogen bonding, results in a considerably higher melting point compared to the methyl or halogenated analogs.

Experimental Determination of Melting and Boiling Points: A Methodological Deep Dive

The precise determination of a compound's melting and boiling points is fundamental to its characterization, offering insights into its purity and identity.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

-

Sample Preparation: A small, dry sample of 5-Amino-2-cyclopropylbenzonitrile is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Boiling points are highly dependent on the ambient pressure.

Given that the synthesis of novel compounds often yields small quantities, a micro method is preferable.

-

Sample Preparation: A small amount of liquid 5-Amino-2-cyclopropylbenzonitrile (a few microliters) is placed in a small-diameter test tube (fusion tube).

-

Capillary Insertion: A sealed-end capillary tube is inverted and placed inside the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This method relies on the principle that the vapor pressure of the substance inside the capillary equals the external atmospheric pressure at the boiling point. As the liquid cools, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of 5-Amino-2-cyclopropylbenzonitrile.

Figure 1: A representative workflow for the synthesis, purification, and physicochemical characterization of 5-Amino-2-cyclopropylbenzonitrile.

Conclusion: From Data to Drug Development

While the precise melting and boiling points of 5-Amino-2-cyclopropylbenzonitrile await experimental determination, the methodologies outlined in this guide provide a robust framework for their accurate measurement. These fundamental data points are indispensable for the subsequent stages of drug development, influencing everything from reaction monitoring and purification to formulation and stability studies. As a senior application scientist, I emphasize that a thorough understanding and precise execution of these foundational characterization techniques are paramount to advancing novel chemical entities from the laboratory to the clinic.

References

-

Chem-Impex. (n.d.). 5-Amino-2-methylbenzonitrile. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 5-Amino-2-Hydroxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59384227, 4-Amino-2-cyclopropylbenzonitrile. Retrieved from [Link]

Sources

- 1. 5-Amino-2-Hydroxybenzonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 2. 5-Amino-2-fluorobenzonitrile, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Amino-2-cyclopropylbenzonitrile | C10H10N2 | CID 59384227 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Bioisosteres: The N-Cyclopropyl Aniline Motif in Drug Discovery

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of cyclopropyl-substituted aniline derivatives.

Executive Summary

The cyclopropyl group is frequently termed a "privileged structure" in medicinal chemistry, often deployed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability and potency. However, when attached directly to the nitrogen of an aniline scaffold (N-cyclopropyl aniline), it introduces unique electronic and metabolic behaviors that transcend simple steric occlusion. This guide provides a technical deep-dive into the N-cyclopropyl aniline motif, analyzing its impact on pKa, the mechanistic bifurcation of its metabolism (HAT vs. SET), and the modern synthetic protocols required to install it.

Physicochemical & Pharmacokinetic Rationale

The decision to incorporate an N-cyclopropyl group into an aniline scaffold is rarely arbitrary.[1] It serves as a precision tool to modulate three critical parameters: Basicity, Lipophilicity, and Conformation.

1.1 The "s-Character" Effect on pKa

Unlike standard alkyl groups (ethyl, isopropyl) which are electron-donating by induction (+I) and raise the basicity of the aniline nitrogen, the cyclopropyl group exerts a subtle electron-withdrawing effect relative to an isopropyl group.

-

Mechanism: The carbon atoms in a cyclopropane ring possess significant

-like character (approx. 32% s-character) due to the high ring strain (~27.5 kcal/mol) and Walsh orbital overlap.[1] This increases the effective electronegativity of the -

Outcome: N-cyclopropyl anilines are typically less basic (0.5 – 1.0 pKa units lower) than their N-isopropyl counterparts.[1]

-

Drug Design Implication: Lowering the pKa reduces the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability and reducing lysosomal trapping or hERG channel affinity, which is often driven by basic amine centers.

1.2 Conformational Locking

The cyclopropyl group imposes a specific conformational preference on the N-C bond. The "bisected" conformation is favored, where the plane of the cyclopropyl ring is perpendicular to the plane of the aniline system. This can lock the molecule into a bioactive conformation more effectively than a freely rotating isopropyl group, reducing the entropic penalty of binding.

The Metabolic Bifurcation: HAT vs. SET

The most critical technical consideration for N-cyclopropyl anilines is their metabolic fate.[1] Unlike standard alkyl amines, they act as mechanistic probes that can distinguish between metabolic pathways, presenting both a stability advantage and a toxicity risk.

2.1 The Stability Advantage (Blockade of Dealkylation)

In standard N-isopropyl anilines, Cytochrome P450 (CYP450) enzymes rapidly abstract a hydrogen atom (HAT) from the

-

Cyclopropyl Resistance: The C-H bonds of a cyclopropane ring are stronger (~106 kcal/mol) than acyclic secondary C-H bonds (~95 kcal/mol).[1] This high bond dissociation energy (BDE) makes the initial Hydrogen Atom Transfer (HAT) significantly more difficult, slowing down oxidative dealkylation and extending half-life (

).[1]

2.2 The Toxicity Risk (Suicide Inhibition)

If the aniline core is electron-rich, the metabolic pathway may switch from HAT to Single Electron Transfer (SET) .

-

SET Oxidation: The P450 heme iron oxidizes the nitrogen lone pair, forming a radical cation (

). -

Ring Opening: The cyclopropyl ring, now destabilized, undergoes rapid ring opening to form a reactive distonic radical cation.

-

Covalent Binding: This reactive species can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible "suicide inhibition."

Expert Insight: To safely utilize this motif, one must ensure the aniline oxidation potential is sufficiently high to prevent SET. This is achieved by adding electron-withdrawing groups (EWGs) like -F, -Cl, or -CF3 to the phenyl ring.[1]

Figure 1: Metabolic bifurcation of N-cyclopropyl anilines.[1] Pathway B represents a structural alert that must be mitigated by tuning the electronic properties of the aniline ring.

Synthetic Protocols

Installing a cyclopropyl group on an aniline nitrogen is challenging due to the poor electrophilicity of cyclopropyl halides (

Method A: Chan-Lam Coupling (Recommended)

This method allows for the direct coupling of anilines with cyclopropylboronic acids under mild, oxidative conditions. It is tolerant of sensitive functional groups.

Protocol:

-

Reagents:

-

Substrate: Functionalized Aniline (1.0 equiv)[1]

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)[1]

-

Catalyst: Cu(OAc)

(1.0 equiv) - Note: Stoichiometric Cu is often required for high yields, though catalytic variants exist.[1] -

Ligand: 2,2'-Bipyridine (1.0 equiv)[1]

-

Base: Na

CO -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M)[1]

-

Oxidant: Air or O

balloon.

-

-

Procedure:

-

Charge a reaction flask with Cu(OAc)

, bipyridine, and cyclopropylboronic acid. -

Add solvent and stir at room temperature for 10 min to form the active Cu-complex (blue/green solution).[1]

-

Add the aniline and base.

-

Heat to 70°C under an atmosphere of air (or O

) for 12–24 hours.[1] -

Workup: Filter through a celite pad to remove copper salts, concentrate, and purify via silica gel chromatography.

-

Validation Check: The reaction color typically changes from blue to green/brown as the Cu(II) is reduced and re-oxidized. If the color stays permanently brown/black, oxygen depletion may have occurred.

Method B: Buchwald-Hartwig Amination

Used when starting from an aryl halide and cyclopropylamine.[1]

-

Catalyst: Pd

(dba) -

Base: NaOtBu.

-

Condition: Toluene, 100°C.

-

Limitation: Cyclopropylamine is a primary amine; risk of bis-arylation exists but is sterically suppressed by the cyclopropyl group.

Case Study: The Quinolone Connection

While simple N-cyclopropyl anilines are rare as standalone drugs due to the metabolic liabilities discussed above, the motif is most famously validated in Fluoroquinolone antibiotics (e.g., Ciprofloxacin).

| Drug | Structure Note | Role of Cyclopropyl |

| Ciprofloxacin | N1-cyclopropyl group on quinolone core | Increases potency ~1000x vs N-ethyl.[1] Optimal steric fill of the enzyme pocket. |

| Nevirapine | Cyclopropyl on diazepinone ring | Locks conformation for NNRTI binding pocket. |

| Lenvatinib | Cyclopropane-1,1-dicarboxamide | Linker rigidity; distinct from N-cyclopropyl aniline but exploits similar geometry.[1] |

Data Comparison: N-Alkyl Substituents

| Substituent | Relative Lipophilicity (ClogP) | Metabolic Risk | Conformational Rigidity |

|---|---|---|---|

| Ethyl | Low | High (Dealkylation) | Low |

| Isopropyl | Medium | High (Dealkylation) | Medium |

| Cyclopropyl | Medium-Low | Conditional (SET vs HAT) | High |

| t-Butyl | High | Low (Stable) | High (Steric clash risk) |[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for synthesizing and validating an N-cyclopropyl aniline lead compound.

Figure 2: Decision tree for the design and synthesis of safe N-cyclopropyl aniline derivatives.

References

-

Metabolic Mechanism (SET vs HAT): Shaffer, C. L., et al. (2001). "Oxidation of N-Cyclopropyl-N-methylaniline by Horseradish Peroxidase and Cytochrome P450." Journal of the American Chemical Society. [1]

-

Chan-Lam Synthesis Protocol: King, A. E., et al. (2018).[1] "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Journal of Organic Chemistry. [1]

-

Cyclopropyl Effect in Drugs: Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." (Contains comparison data on cyclopropyl properties). Angewandte Chemie International Edition. [1]

-

Toxicity & Structural Alerts: Kalgutkar, A. S. (2020). "Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?" Biochemical Pharmacology.

-

pKa and Electronic Effects: Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry.

Sources

Methodological & Application

Synthesis of 5-Amino-2-cyclopropylbenzonitrile from 2-bromo-5-nitrobenzonitrile

Technical Application Note: Scalable Synthesis of 5-Amino-2-cyclopropylbenzonitrile

Executive Summary & Retrosynthetic Logic

The target molecule, 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5), is a critical pharmacophore in medicinal chemistry, particularly for JAK/STAT pathway inhibitors and other kinase-targeted therapeutics. Its structural rigidity, provided by the cyclopropyl-nitrile ortho-relationship, locks the conformation of the aniline, enhancing binding affinity in active sites.

Synthetic Challenge: The synthesis requires two distinct transformations on the commercially available 2-bromo-5-nitrobenzonitrile :

-

C-C Bond Formation: Introduction of the cyclopropyl ring at the sterically crowded ortho-position.

-

Functional Group Interconversion (FGI): Selective reduction of the nitro group (

) to an aniline (

Strategic Route: We utilize a "Coupling-First" strategy .

-

Why? The electron-withdrawing nitro group at the para-position (relative to the bromide) activates the C-Br bond for oxidative addition in the Suzuki coupling. Reducing the nitro group first would create an electron-rich aniline, significantly deactivating the ring towards the subsequent palladium-catalyzed coupling and potentially poisoning the catalyst.

Reaction Scheme & Workflow

Figure 1: Two-step synthetic pathway emphasizing the "Coupling-First" strategy to leverage electronic activation.

Detailed Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-cyclopropyl-5-nitrobenzonitrile. Critical Mechanism: The steric bulk of the ortho-nitrile group requires a highly active catalyst system. We utilize Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) . The bulky, electron-rich PCy₃ ligand facilitates both the oxidative addition (by stabilizing the Pd(0) species) and the difficult transmetallation step involving the cyclopropylboronic acid.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-bromo-5-nitrobenzonitrile | 1.0 | Limiting Reagent |

| Cyclopropylboronic acid | 1.3 - 1.5 | Nucleophile (Excess required due to potential protodeboronation) |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |

| PCy₃ (Tricyclohexylphosphine) | 0.10 (10 mol%) | Ligand |

| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 | Base (Promotes transmetallation) |

| Toluene / Water (10:1) | 0.2 M | Solvent System (Biphasic system essential) |

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-bromo-5-nitrobenzonitrile (1.0 eq), cyclopropylboronic acid (1.3 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (3.0 eq).

-

Inertion: Evacuate and backfill with Nitrogen (

) three times. This is critical ; oxygen causes homocoupling of the boronic acid and deactivates the catalyst. -

Solvent Addition: Add degassed Toluene and Water (10:1 ratio).

-

Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

-

-

Reaction: Heat to 100°C with vigorous stirring for 16 hours.

-

Checkpoint: The reaction mixture should turn from orange/brown to black (active Pd species).

-

-

Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (

) should disappear; product ( -

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (0-15% EtOAc in Hexanes).

Troubleshooting:

-

Issue: Low conversion.

-

Solution: Add 0.2 eq more boronic acid and 2 mol% catalyst. Cyclopropylboronic acid is prone to protodeboronation (losing the ring); ensure the temperature does not exceed 110°C.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-Amino-2-cyclopropylbenzonitrile.

Critical Mechanism: Standard catalytic hydrogenation (Pd/C,

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-cyclopropyl-5-nitrobenzonitrile | 1.0 | Starting Material |

| SnCl₂ · 2H₂O | 5.0 | Reducing Agent |

| Ethanol (EtOH) | 0.1 M | Solvent |

| Conc. HCl | 5-10 vol% | Activator / Proton Source |

Protocol:

-

Setup: Dissolve the intermediate from Step 1 in Ethanol.

-

Addition: Add

(5.0 eq) in one portion. -

Activation: Add concentrated HCl dropwise. Caution: Exothermic.[4]

-

Reaction: Heat to 70°C for 2–3 hours.

-

Checkpoint: The yellow nitro compound will fade to a colorless or pale fluorescent solution (aniline formation).

-

-

Workup (Crucial Step):

-

Cool to RT.

-

Neutralization: Slowly pour the mixture into ice-cold saturated

or -

Emulsion Control: Tin salts form a thick white precipitate/emulsion. Filter the entire mixture through a pad of Celite® before extraction to remove tin salts.

-

Extract with EtOAc (3x).[5]

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (30-50% EtOAc in Hexanes).

Alternative "Green" Method:

If Tin waste is a concern, use Iron Powder (5 eq) +

Analytical Validation

| Analysis | Expected Result for Product |

| 1H NMR (DMSO-d6) | Cyclopropyl: |

| IR Spectroscopy | Nitrile (-CN): Sharp peak at |

| LC-MS |

References

-

BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Bromides." BenchChem Protocols. (General protocols for hindered substrates).

-

Sigma-Aldrich. "2-Amino-3-bromo-5-nitrobenzonitrile Product Data." (Reference for stability of nitro-benzonitrile scaffolds).

-

RSC Advances. "Chemoselective reduction of nitro and nitrile compounds using Fe3O4-MWCNTs@PEI-Ag." Royal Society of Chemistry. (Validates chemoselectivity of metal-mediated reductions for nitro groups in presence of nitriles).

-

StackExchange Chemistry. "Reduction of nitro group in the presence of a nitrile." (Community-validated discussion on SnCl2 vs Hydrogenation selectivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Preparation method for 5-amino-2,4-dihydroxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

Protocol: Palladium-Catalyzed Introduction of Cyclopropyl Moieties to Benzonitriles via Suzuki-Miyaura Coupling

Executive Summary

The introduction of cyclopropyl groups onto aromatic rings is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational restriction (the "cyclopropyl effect") to drug candidates. However, coupling cyclopropylboronic reagents with benzonitriles presents a dual challenge:

-

The

Transmetallation Barrier: Cyclopropylboronic acids possess significant C-B bond covalency and steric bulk compared to arylboronic acids, making transmetallation the rate-limiting step. -

Chemoselectivity: While benzonitriles are generally robust, the high temperatures (

C) and basic aqueous conditions required for difficult Suzuki couplings can risk nitrile hydrolysis to amides.

This Application Note defines two validated protocols: the Wallace Conditions (Standard for Bromides) and the Molander Conditions (Advanced for Chlorides/Trifluoroborates), ensuring high yields while preserving the cyano pharmacophore.

Mechanistic Insight & Strategic Analysis

The Transmetallation Bottleneck

Unlike standard biaryl couplings, the coupling of an aryl halide with a cyclopropyl nucleophile involves an

-

Boroxine Equilibrium: Cyclopropylboronic acid exists primarily as a trimeric boroxine (anhydride) in the solid state. Water is strictly required to hydrolyze this trimer back to the reactive monomeric boronic acid/boronate species.

-

Ligand Role: Electron-rich, bulky phosphines (e.g., PCy

, XPhos) are essential. They facilitate oxidative addition into electron-deficient benzonitriles and, critically, create a coordination environment that accelerates the sluggish transmetallation of the alkyl group.

Visualization: The Catalytic Cycle

The following diagram highlights the critical "Stall Point" where standard conditions often fail for cyclopropyl substrates.

Figure 1: Catalytic cycle emphasizing the Transmetallation step (Red), which is kinetically slow for cyclopropyl substrates due to steric and electronic factors.

Experimental Protocols

Protocol A: The "Wallace Conditions" (Standard)

Best for: Bromobenzonitriles, Iodobenzonitriles. Reference: Wallace, D. J.; Chen, C. Tetrahedron Lett.[1]2002 , 43, 6987.

This system utilizes Tricyclohexylphosphine (PCy

Materials

-

Substrate: 4-Bromobenzonitrile (1.0 equiv)

-

Boron Source: Cyclopropylboronic acid (1.3 equiv)[2]

-

Catalyst: Pd(OAc)

(0.05 equiv / 5 mol%) -

Ligand: PCy

(0.10 equiv / 10 mol%) -

Base: K

PO -

Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Procedure

-

Pre-complexation: In a reaction vial, charge Pd(OAc)

and PCy -

Loading: Add the 4-bromobenzonitrile, Cyclopropylboronic acid, and solid K

PO -

Solvent Addition: Add Toluene and Water. Crucial: The water ratio must be maintained (approx. 5% v/v) to ensure boroxine hydrolysis without crashing out the organic substrate.

-

Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes.

-

Reaction: Seal the vessel and heat to 100°C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine. Dry over MgSO

and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: The "Molander Conditions" (Advanced)

Best for: Chlorobenzonitriles (less reactive), Scale-up, Long-term storage stability. Reference: Molander, G. A.; Gormisky, P. E. J. Org.[3][4] Chem.2008 , 73, 7481.[3][4]

This system uses Potassium Cyclopropyltrifluoroborate , which is air-stable and releases the active boronic acid slowly (reservoir effect), preventing protodeboronation side reactions. It employs XPhos , a Buchwald ligand designed for difficult chlorides.

Materials

-

Substrate: 4-Chlorobenzonitrile (1.0 equiv)

-

Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

-

Catalyst: Pd(OAc)

(0.02 equiv / 2 mol%) -

Ligand: XPhos (0.04 equiv / 4 mol%)

-

Base: Cs

CO -

Solvent: Toluene / Water (3:1 ratio) or CPME / Water.

Step-by-Step Procedure

-

Charge Solids: Add 4-chlorobenzonitrile, Potassium Cyclopropyltrifluoroborate, Pd(OAc)

, XPhos, and Cs -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat to 100–110°C for 18–24 hours with vigorous stirring (biphasic mixture requires good mixing).

-

Workup: Standard extraction as in Protocol A.

Data Summary & Condition Selection

The following table summarizes expected performance based on substrate type.

| Substrate (X) | Recommended Protocol | Catalyst System | Base | Solvent | Expected Yield |

| -Br / -I | Protocol A (Wallace) | Pd(OAc) | K | Tol/H | >90% |

| -Cl | Protocol B (Molander) | Pd(OAc) | Cs | Tol/H | 80-95% |

| -OTf | Protocol A (Modified) | Pd(OAc) | KBr (additive)* | Tol/H | 75-90% |

*Note: For triflates, adding 1.0 equiv of KBr often stabilizes the catalyst and prevents catalyst decomposition.

Decision Logic for Researchers

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Troubleshooting & Critical Parameters

Common Failure Modes

-

Problem: Starting material remains consumed, but no product (Protodeboronation).

-

Cause: The cyclopropyl ring is stable, but the C-B bond can cleave in the presence of protons before coupling.

-

Solution: Switch to Protocol B (Trifluoroborate) . The slow hydrolysis of the BF

K salt releases the active species at a rate that matches the catalytic turnover, minimizing decomposition.

-

-

Problem: Nitrile Hydrolysis (Amide formation).

-

Cause: pH is too high or reaction time is too long at >100°C.

-

Solution: Reduce water content to the minimum required (2-5%). Switch base from Cs

CO

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Oxygen leak in the system.

-

Solution: Degas solvents more rigorously. Ensure the reaction vessel is sealed tight under Argon.

-

Safety Note: Cyanide Stability

While benzonitriles are stable, never use strong acids during the workup of these reactions, as trace metal cyanides (if C-CN cleavage occurs, though rare) could release HCN. Maintain basic or neutral pH during workup.

References

-

Wallace, D. J.; Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."[1] Tetrahedron Letters2002 , 43, 6987–6990.

-

Molander, G. A.; Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides."[3][4] The Journal of Organic Chemistry2008 , 73, 7481–7485.[3][4]

-

Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions" (Application Guide).

-

Deng, M. Z.; Yao, M. L. "Suzuki-Type Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates."[3] Synthesis2000 , 1095.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 5-Amino-2-cyclopropylbenzonitrile via Nitro Precursor Reduction

Introduction: The Significance of 5-Amino-2-cyclopropylbenzonitrile in Drug Discovery

5-Amino-2-cyclopropylbenzonitrile is a key structural motif and a valuable building block in contemporary medicinal chemistry. Its unique combination of a reactive amino group, a versatile nitrile functionality, and a conformationally rigid cyclopropyl moiety makes it an attractive scaffold for the synthesis of a diverse range of therapeutic agents. The cyclopropyl group, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties such as lipophilicity and membrane permeability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 5-Amino-2-cyclopropylbenzonitrile through the reduction of its nitro precursor, 2-nitro-5-cyclopropylbenzonitrile. We will explore various reduction methodologies, provide detailed experimental protocols, and discuss the synthesis of the requisite nitro compound.

Synthetic Strategy Overview: From Precursor to Final Product

The overall synthetic approach involves a two-stage process: first, the synthesis of the nitro precursor, 2-nitro-5-cyclopropylbenzonitrile, followed by its reduction to the desired 5-Amino-2-cyclopropylbenzonitrile.

Caption: Overall synthetic workflow for 5-Amino-2-cyclopropylbenzonitrile.

Part 1: Synthesis of the Nitro Precursor: 2-Nitro-5-cyclopropylbenzonitrile

The synthesis of the nitro precursor is a critical first step. A highly efficient and modular approach involves the use of a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, to introduce the cyclopropyl group onto a commercially available nitro-substituted benzonitrile.[1]

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[2][3][4] This reaction is widely favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1][3]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Nitro-5-cyclopropylbenzonitrile

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of 2-chloro-5-nitrobenzonitrile with potassium cyclopropyltrifluoroborate.

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer with heating capabilities

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

-

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask, followed by the addition of potassium phosphate (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 100 °C) under an inert atmosphere (nitrogen or argon) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-nitro-5-cyclopropylbenzonitrile as a solid.

| Parameter | Value |

| Starting Material | 2-Chloro-5-nitrobenzonitrile |

| Coupling Partner | Potassium cyclopropyltrifluoroborate |

| Catalyst | Pd(OAc)₂ |

| Ligand | PCy₃ |

| Base | K₃PO₄ |

| Solvent | Toluene/Water |

| Temperature | 100 °C |

| Typical Yield | 70-90% |

Part 2: Reduction of 2-Nitro-5-cyclopropylbenzonitrile to 5-Amino-2-cyclopropylbenzonitrile

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[5] Several methods are available, with catalytic hydrogenation and transfer hydrogenation being the most common and scalable approaches. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and molecular hydrogen (H₂).

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity under mild conditions.[6]

-

Solvent: Protic solvents like ethanol or methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.

-

Hydrogen Pressure: While the reaction can often be performed at atmospheric pressure using a hydrogen balloon, applying a moderate pressure of hydrogen can significantly increase the reaction rate.

-

Safety: Catalytic hydrogenation with H₂ gas requires careful handling due to the flammability of hydrogen. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care.[7]

Materials:

-

2-Nitro-5-cyclopropylbenzonitrile

-

10% Palladium on carbon (Pd/C, 50% wet)

-

Ethanol or Methanol

-

Celite

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 2-nitro-5-cyclopropylbenzonitrile (1.0 eq) in ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-cyclopropylbenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for catalytic hydrogenation.

Method 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen.[8] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst to effect the reduction.[5][9] This method is often preferred for its operational simplicity and for avoiding the hazards associated with handling hydrogen gas.

Causality Behind Experimental Choices:

-

Hydrogen Donor: Formic acid is an effective and readily available hydrogen donor for transfer hydrogenation.[9]

-

Catalyst: Palladium on carbon is also an excellent catalyst for transfer hydrogenation reactions.

-

Solvent: A protic solvent like methanol or ethanol is typically used.

-

Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

Materials:

-

2-Nitro-5-cyclopropylbenzonitrile

-

10% Palladium on carbon (Pd/C)

-

Formic acid or Ammonium formate

-

Methanol or Ethanol

-

Celite

-

Saturated sodium bicarbonate solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating capabilities

-

Condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2-nitro-5-cyclopropylbenzonitrile (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol or ethanol.

-

Addition of Hydrogen Donor: To the stirred suspension, add formic acid (5-10 eq) or ammonium formate (5-10 eq) portion-wise. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer to obtain the crude 5-Amino-2-cyclopropylbenzonitrile. Purify by recrystallization or column chromatography as needed.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Transfer Hydrogenation |

| Hydrogen Source | H₂ gas | Formic acid / Ammonium formate |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Solvent | Ethanol or Methanol | Methanol or Ethanol |

| Temperature | Room Temperature | 40-60 °C |

| Pressure | Atmospheric or ~50 psi | Atmospheric |

| Typical Reaction Time | 2-6 hours | 1-4 hours |

| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst | Corrosive acid, pyrophoric catalyst |

Safety and Handling Precautions

-

Nitro Compounds: Nitroaromatic compounds are often toxic and can be skin and eye irritants. Handle 2-nitro-5-cyclopropylbenzonitrile with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[2][10][11]

-

Amino Compounds: Aromatic amines can also be toxic and may cause skin irritation or allergic reactions. Handle 5-Amino-2-cyclopropylbenzonitrile with appropriate PPE.[12][13]

-

Catalysts: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a wet state and do not allow it to dry on filter paper.[7]

-

Reagents: Handle all chemicals with care, consulting the specific Safety Data Sheets (SDS) for each compound before use.

Conclusion

The reduction of 2-nitro-5-cyclopropylbenzonitrile to 5-Amino-2-cyclopropylbenzonitrile is a robust and efficient transformation that can be achieved through several reliable methods. Both catalytic hydrogenation and transfer hydrogenation offer high yields and clean conversions. The choice between these methods will depend on the available equipment and safety considerations of the laboratory. The synthesis of the nitro precursor via Suzuki-Miyaura coupling provides a flexible and efficient route to this key intermediate. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.

References

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. [Link]

-

Li, G., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 589. [Link]

-

Zhang, Y., et al. (2022). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 61(36), e202206941. [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

-

Veerakumar, P., et al. (2018). Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA. ResearchGate. [Link]

-

Reddy, K. S., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Semantic Scholar. [Link]

-

Khan, I., et al. (2023). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. MDPI. [Link]

-

YouTube. (2021, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]

-